molecular formula C26H23ClFN7O B605223 N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride CAS No. 319463-49-5

N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride

Cat. No.: B605223
CAS No.: 319463-49-5
M. Wt: 503.97
InChI Key: BRTPJWBYMBBEHE-YGCVIUNWSA-N
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Description

N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated phenyl ring, a pyridinyl group, and an indazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The presence of fluorine and other substituents allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated aromatic compounds and indazole derivatives. Examples are fluorinated quinolines and pyridines, which share structural similarities and exhibit comparable chemical properties .

Uniqueness

What sets N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride apart is its unique combination of functional groups and structural features

Properties

CAS No.

319463-49-5

Molecular Formula

C26H23ClFN7O

Molecular Weight

503.97

IUPAC Name

1H-Pyrazole-5-carboxamide, N-(2-fluoro-5-((3-((1E)-2-(2-pyridinyl)ethenyl)-1H-indazol-6-yl)amino)phenyl)-1,3-dimethyl-, monohydrochloride

InChI

1S/C26H22FN7O.ClH/c1-16-13-25(34(2)33-16)26(35)30-24-15-19(7-10-21(24)27)29-18-6-9-20-22(31-32-23(20)14-18)11-8-17-5-3-4-12-28-17;/h3-15,29H,1-2H3,(H,30,35)(H,31,32);1H/b11-8+;

InChI Key

BRTPJWBYMBBEHE-YGCVIUNWSA-N

SMILES

Cl.Cc1cc(C(=O)Nc2cc(Nc3ccc4c(\C=C\c5ccccn5)n[nH]c4c3)ccc2F)n(C)n1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AG-13958 monohydrochloride, AG-13958 HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Reactant of Route 3
N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Reactant of Route 5
N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Reactant of Route 6
N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride

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